N-[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)phenyl]-2-ethoxyacetamide
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Overview
Description
N-[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)phenyl]-2-ethoxyacetamide is a synthetic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The unique structure of this compound makes it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)phenyl]-2-ethoxyacetamide typically involves multiple steps. One common method starts with the preparation of the quinoline core, followed by sulfonylation and subsequent acetamide formation. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, reduce production costs, and ensure consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)phenyl]-2-ethoxyacetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions may vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinoline derivatives. Substitution reactions can lead to various functionalized quinoline compounds .
Scientific Research Applications
N-[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)phenyl]-2-ethoxyacetamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activities.
Mechanism of Action
The mechanism of action of N-[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)phenyl]-2-ethoxyacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
N-(2,4-diaryltetrahydroquinolin-1-yl) furan-2-carboxamide: Known for its therapeutic properties.
3,4-dihydroisoquinolin-1(2H)-one derivatives: Explored for their antioomycete activity.
4-hydroxy-2-quinolones: Studied for their pharmaceutical and biological activities.
Uniqueness
N-[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)phenyl]-2-ethoxyacetamide stands out due to its unique sulfonyl and acetamide functional groups, which contribute to its distinct chemical and biological properties. These features make it a valuable compound for various scientific research and industrial applications .
Properties
Molecular Formula |
C19H22N2O4S |
---|---|
Molecular Weight |
374.5 g/mol |
IUPAC Name |
N-[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)phenyl]-2-ethoxyacetamide |
InChI |
InChI=1S/C19H22N2O4S/c1-2-25-14-19(22)20-16-9-11-17(12-10-16)26(23,24)21-13-5-7-15-6-3-4-8-18(15)21/h3-4,6,8-12H,2,5,7,13-14H2,1H3,(H,20,22) |
InChI Key |
QBEHSJYTRMPCJF-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=CC=CC=C32 |
Origin of Product |
United States |
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